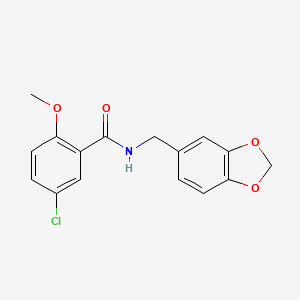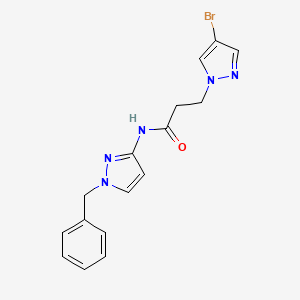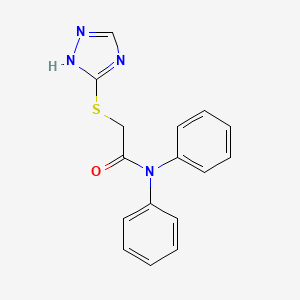
N-(5-chloro-2-methoxyphenyl)-2-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-biphenylcarboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer in 1998 and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-2-biphenylcarboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB activation, which in turn reduces inflammation, cancer cell survival, and viral replication.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-biphenylcarboxamide 11-7082 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(5-chloro-2-methoxyphenyl)-2-biphenylcarboxamide 11-7082 has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and to inhibit the replication of viruses such as hepatitis B and C by blocking viral protein synthesis.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-2-biphenylcarboxamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied and has a well-established mechanism of action. However, N-(5-chloro-2-methoxyphenyl)-2-biphenylcarboxamide 11-7082 has some limitations as well. It has been shown to have off-target effects on other signaling pathways, which can complicate its use in certain experiments. Additionally, its potency and selectivity can vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the use of N-(5-chloro-2-methoxyphenyl)-2-biphenylcarboxamide 11-7082 in scientific research. One area of interest is the development of more potent and selective inhibitors of NF-κB activation. Another area of interest is the exploration of the role of NF-κB in various diseases and the development of novel therapies targeting this pathway. Additionally, N-(5-chloro-2-methoxyphenyl)-2-biphenylcarboxamide 11-7082 could be used in combination with other drugs to enhance their efficacy or to overcome drug resistance in cancer and viral infections.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-biphenylcarboxamide 11-7082 involves the reaction of 5-chloro-2-methoxyaniline with 2-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-2-biphenylcarboxamide 11-7082.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-biphenylcarboxamide 11-7082 has been used in a wide range of scientific research applications. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation, cancer, and viral infections. N-(5-chloro-2-methoxyphenyl)-2-biphenylcarboxamide 11-7082 has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of viruses such as hepatitis B and C.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-24-19-12-11-15(21)13-18(19)22-20(23)17-10-6-5-9-16(17)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIOVDROQKAGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-phenylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5763899.png)
![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)
![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)



![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone](/img/structure/B5763949.png)

![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)
![N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5763980.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)